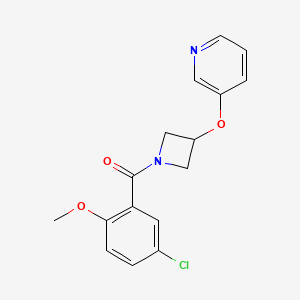

(5-Chloro-2-methoxyphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-methoxyphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, also known as AZD-6738, is a small molecule inhibitor that targets the enzyme Ataxia telangiectasia and Rad3-related protein (ATR). ATR is a protein kinase that plays a crucial role in DNA damage response and cell cycle checkpoints. Inhibition of ATR has potential applications in cancer therapy, as cancer cells rely heavily on DNA repair mechanisms to survive and proliferate.

Scientific Research Applications

Synthesis and Molecular Structure Analysis

The chemical compound (5-Chloro-2-methoxyphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has been explored in various scientific research applications, focusing on synthesis methodologies and structural analyses. A noteworthy application includes its use in the synthesis of potential Positron Emission Tomography (PET) agents for imaging LRRK2 enzyme in Parkinson's disease. The compound was synthesized from specific precursors, yielding a new PET agent ([11C]HG-10-102-01) with high radiochemical yield and purity, indicating its potential in neuroimaging studies related to Parkinson's disease (Wang et al., 2017).

Another significant application involves the crystal and molecular structure analysis of a closely related compound, which was synthesized and characterized through spectroscopic methods and X-ray diffraction (XRD) study. This research provided insights into the intermolecular interactions and crystal packing of the compound, demonstrating its structural stability and potential for further chemical modifications (Lakshminarayana et al., 2009).

Ligand Design and Coordination Chemistry

Research has also focused on the use of azetidinone derivatives as precursors for designing pincer ligands, highlighting the versatility of these compounds in coordination chemistry. For instance, 2-azetidinones were utilized to prepare CC'N-Osmium complexes, showcasing a novel approach to generating pincer ligands through metal-promoted degradation of azetidinones. These studies not only reveal the structural characteristics of the resulting complexes but also their potential applications in catalysis and material science (Casarrubios et al., 2015).

Antimicrobial and Anticancer Research

The antimicrobial and anticancer potential of azetidinone derivatives has been extensively studied, with various compounds synthesized and evaluated for their biological activities. These studies have led to the discovery of compounds exhibiting significant activity against bacterial, fungal, and tuberculosis pathogens, as well as cancer cell lines. The research underscores the therapeutic potential of azetidinone derivatives, paving the way for the development of new drugs with improved efficacy and safety profiles (Thomas et al., 2016).

properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3/c1-21-15-5-4-11(17)7-14(15)16(20)19-9-13(10-19)22-12-3-2-6-18-8-12/h2-8,13H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOVQHXEGODKEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2636428.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2636431.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid](/img/structure/B2636435.png)

![N-[4-(acetylamino)phenyl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2636439.png)

![3-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)-4-methoxybenzoic acid](/img/structure/B2636444.png)